2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile involves multiple steps. One common method includes the reaction of 2-fluorobenzonitrile with 7-(quinolin-7-ylMethyl)imidazo[1,2-b][1,2,4]triazin-2-amine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction .
Chemical Reactions Analysis
2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly for targeting c-Met kinase pathways in cancer treatment.
Biological Studies: The compound is studied for its effects on cell proliferation and apoptosis in cancer cells.
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceutical agents aimed at treating diseases related to kinase dysregulation.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile involves the inhibition of c-Met kinase activity . By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile include:
2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide: This compound also targets c-Met kinase but has different substituents that may affect its binding affinity and selectivity.
2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile: A closely related compound with slight structural variations that can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between potency and selectivity for c-Met kinase inhibition .
Properties
Molecular Formula |
C22H13FN6 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-fluoro-4-[7-(quinolin-7-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzonitrile |
InChI |
InChI=1S/C22H13FN6/c23-19-10-16(5-6-17(19)11-24)21-13-27-22-26-12-18(29(22)28-21)8-14-3-4-15-2-1-7-25-20(15)9-14/h1-7,9-10,12-13H,8H2 |
InChI Key |
UFOWYUXJHZXMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C#N)F)N=C1 |
Origin of Product |
United States |
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